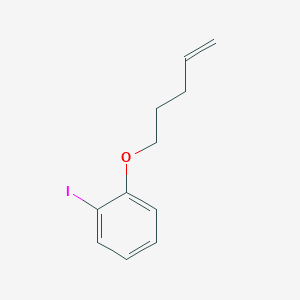

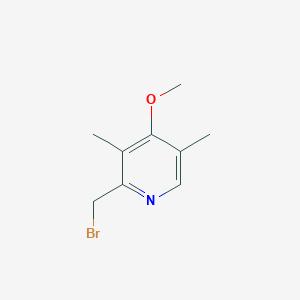

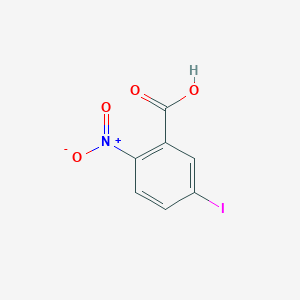

Benzene, 1-iodo-2-(4-pentenyloxy)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzene, 1-iodo-2-(4-pentenyloxy)-” is likely a derivative of benzene, which is the simplest member of a large family of hydrocarbons known as aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .

Synthesis Analysis

While specific synthesis methods for “Benzene, 1-iodo-2-(4-pentenyloxy)-” are not available, benzene derivatives are often synthesized through electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific reactions that “Benzene, 1-iodo-2-(4-pentenyloxy)-” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1-iodo-2-(4-pentenyloxy)-” would depend on its specific structure. In general, benzene and its derivatives are nonpolar and are usually colorless liquids or solids with a characteristic aroma .科学研究应用

Tosyloxylactonization of Alkenoic Acids

Benzene derivatives have been utilized in tosyloxylactonization reactions with alkenoic acids. For example, in a study by Shah et al. (1986), [hydroxy(tosyloxy)iodo]benzene reacts with various alkenoic acids to yield tosyloxylactones and unsaturated lactones, demonstrating its potential in organic synthesis (Shah, Taschner, Koser, & Rach, 1986).

Halogenation of Polyalkylbenzenes

In the field of halogenation, [hydroxy(tosyloxy)iodo]benzene has been found effective as a catalyst. Bovonsombat and Mcnelis (1993) used it for ring halogenations of polyalkylbenzenes, highlighting its role as a catalyst in organic reactions (Bovonsombat & Mcnelis, 1993).

Synthesis of γ-Lactones

Benzene derivatives are also instrumental in the synthesis of γ-lactones. Ikeda et al. (1998) showed that 2-iodo-N-(prop-2-enyl)acetamides, when treated with triethylborane in boiling benzene, undergo cyclization to yield 4-(iodomethyl)pyrrolidin-2-ones (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998).

Hexaarylbenzenes Synthesis

A study by Suzuki et al. (2015) explored the synthesis of hexaarylbenzenes using benzene as a building block. This research highlights the structural diversity of benzene derivatives, which are essential in the development of various chemical compounds (Suzuki, Segawa, Itami, & Yamaguchi, 2015).

Ruthenium-Catalyzed Cyclization

In a study by Lin et al. (2005), 1-(2'-iodoethynylphenyl)-2-propyloxirane was treated with a ruthenium catalyst to produce 1-iodo-2-naphthol in different solvents, revealing the solvent-dependent chemoselectivity of the process (Lin, Maddirala, & Liu, 2005).

未来方向

属性

IUPAC Name |

1-iodo-2-pent-4-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h2,4-5,7-8H,1,3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHVHICIUUQRJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549476 |

Source

|

| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-iodo-2-(4-pentenyloxy)- | |

CAS RN |

107616-61-5 |

Source

|

| Record name | 1-Iodo-2-[(pent-4-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)